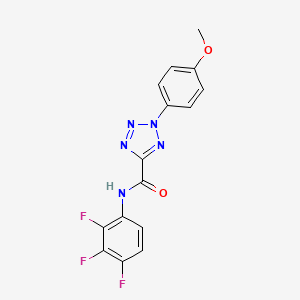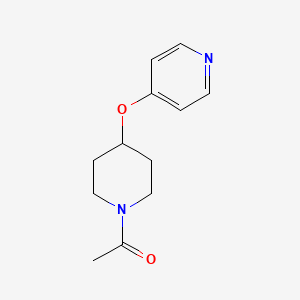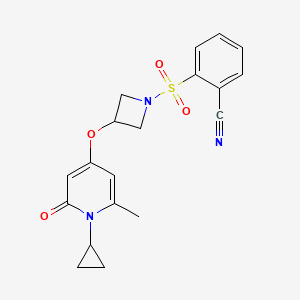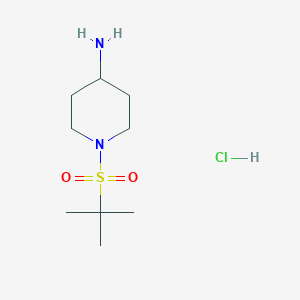
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C15H10F3N5O2 . It is a complex organic molecule that contains several functional groups, including a methoxy group, a trifluorophenyl group, a tetrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Attached to this ring are the methoxyphenyl and trifluorophenyl groups . The methoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with a methoxy (OCH3) substituent, while the trifluorophenyl group consists of a phenyl ring with three fluorine atoms attached .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide have been synthesized and characterized for various applications. The synthesis involves complex chemical reactions leading to the formation of new compounds with potential biological and material applications. These compounds are characterized using analytical and spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR, providing insights into their structure and potential functionalities (Hassan et al., 2014).
Antimicrobial and Antioxidant Activities
Research has shown that derivatives of tetrazole carboxamides exhibit significant antimicrobial and antioxidant activities. The antimicrobial activity includes effectiveness against bacterial and fungal strains, which is crucial for developing new antibiotics and antifungal agents. The antioxidant activity of these compounds contributes to their potential in combating oxidative stress-related diseases (Raghavendra et al., 2016).
Anticancer and Antidiabetic Screening
Novel derivatives have been evaluated for their anticancer and antidiabetic properties. These studies involve in vitro screening of compounds against various cancer cell lines and assessing their ability to inhibit key enzymes involved in diabetes. The research aims to identify potential therapeutic agents for treating cancer and diabetes (Lalpara et al., 2021).
Material Science Applications
The synthesis and electro-optical properties of polymers and compounds bearing substituents related to 2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide have been explored for material science applications. These include the development of electroactive polymers with potential uses in electronic devices, displaying thermal stability and reversible electrochemical oxidation (Hsiao et al., 2015).
Docking Studies and COX-2 Inhibition
Docking studies of tetrazole derivatives have provided insights into their potential as COX-2 inhibitors. This research is significant for developing anti-inflammatory drugs, as COX-2 is a critical enzyme involved in inflammation processes. The findings help in understanding the molecular interactions and designing more effective COX-2 inhibitors (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c1-25-9-4-2-8(3-5-9)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDJKZIJKMGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)




![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2591132.png)

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)